Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Description
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-12(15)8-9-5-6-10(14)11(7-9)16-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
JIJFVQZYQZRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Tert-Butanol
The most straightforward method involves reacting 2-(4-hydroxy-3-methoxyphenyl)acetic acid with tert-butanol under acidic conditions. A typical protocol uses:
- Catalyst : Concentrated sulfuric acid (0.5–2.0 mol%) or p-toluenesulfonic acid (PTSA, 1–3 mol%)
- Solvent : Toluene or dichloromethane
- Temperature : Reflux (80–110°C) for 12–24 hours
- Yield : 65–78% after column chromatography
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. Water removal (e.g., Dean-Stark trap) shifts equilibrium toward ester formation.
Limitations and Optimization
- Phenolic hydroxyl interference : The 4-hydroxy group may undergo undesired tert-butylation. To mitigate this, in situ protection with trimethylsilyl chloride (TMSCl) is employed, achieving 82–85% yield in optimized cases.
- Solvent selection : Non-polar solvents like toluene improve esterification kinetics but require higher temperatures. Polar aprotic solvents (e.g., THF) enable milder conditions (60–70°C) but lower yields (55–60%).
CDI-Mediated Activation and Alkylation
Carbodiimide-Based Approach
Adapted from tert-butyl malonate syntheses, this method avoids acidic conditions, preventing phenolic group side reactions:
- Activation : 2-(4-Hydroxy-3-methoxyphenyl)acetic acid reacts with N,N'-carbonyldiimidazole (CDI) in THF at 0–20°C to form the acyl imidazole intermediate.
- Alkylation : The intermediate reacts with tert-butyl magnesium bromide (Grignard reagent) at −10–25°C for 1–2 hours.
- Workup : Quenching with saturated citric acid, extraction with ethyl acetate, and distillation yield 75–80% product.
Advantages :
- No acidic protons to interfere with phenolic groups
- Scalable to industrial production (patent CN111533656A reports >77% yield at 0.1–1.0 mol scales)
Transesterification from Methyl Esters
Base-Catalyzed Transesterification
A two-step process converts methyl 2-(4-hydroxy-3-methoxyphenyl)acetate to the tert-butyl ester:
- Saponification : Hydrolysis of the methyl ester with NaOH/MeOH (1–2 hours, 25°C).
- Transesterification : Reaction with tert-butanol using titanium(IV) isopropoxide (2 mol%) at 80°C for 8 hours.
Enzymatic Transesterification
Lipases (e.g., Candida antarctica Lipase B) in tert-butanol at 45°C for 48 hours achieve 60–65% conversion, offering an eco-friendly alternative.
Industrial Production Considerations
Cost-Benefit Analysis of Methods
Key insights :
Purification Strategies
- Distillation : Effective for high-purity tert-butyl esters (bp ~80°C at reduced pressure).
- Crystallization : Recrystallization from hexane/ethyl acetate (3:1) achieves >99% purity.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable rapid esterification (residence time: 10–15 minutes) with 85–88% yield, reducing side reactions.
Solid-Phase Synthesis
Immobilized tert-butanol on polystyrene resins simplifies purification, though yields remain suboptimal (50–55%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to yield the corresponding alcohols or phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and phenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups on the phenyl ring.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with molecular targets through its functional groups. The hydroxy group can participate in hydrogen bonding and redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways, particularly those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:
Ethyl Homovanillate (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate)
- Structure : Replaces the tert-butyl group with an ethyl ester.
- Properties : Reduced steric hindrance compared to the tert-butyl analog, leading to higher reactivity in ester hydrolysis. Widely used in flavoring agents due to its GRAS (Generally Recognized As Safe) status .
- Applications : Hydrolyzes to 2-(4-hydroxy-3-methoxyphenyl)acetic acid, a metabolite common to both compounds. The ethyl ester is metabolized faster, making it less suitable for prolonged synthetic steps .
Tert-butyl 2-(4-bromophenyl)acetate
- Structure : Replaces hydroxyl and methoxy groups with a bromine atom at the para position.
- Properties : The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight: 271.15 g/mol .
2-Phenoxyethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Structure: Phenoxyethyl ester instead of tert-butyl.
- Properties: GRAS-listed flavoring agent with a higher predicted intake threshold (236 µg/person/day). Hydrolyzes to the same parent acid as the tert-butyl derivative but exhibits distinct pharmacokinetics due to the phenoxyethyl group .
Tert-butyl N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate (OT-7480)
- Structure : Carbamate group replaces the acetic acid backbone.
- Properties : Enhanced hydrogen-bonding capacity due to the carbamate moiety. Used in peptide synthesis and as a protective group in drug design .
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Structure : Incorporates a pyridinyl-sulfonyl group.
- Properties : Exhibits a 33.71° dihedral angle between aromatic rings, influencing crystallinity and solubility. The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| This compound | -OH, -OCH₃, tert-butyl ester | 224.26* | Synthetic intermediate; potential antioxidant | [1, 4, 15] |
| Ethyl homovanillate | -OH, -OCH₃, ethyl ester | 210.23 | GRAS flavoring agent; rapid hydrolysis | [2, 12] |
| Tert-butyl 2-(4-bromophenyl)acetate | -Br, tert-butyl ester | 271.15 | Cross-coupling precursor; glucagon antagonist | [17] |
| 2-Phenoxyethyl ester analog | -OH, -OCH₃, phenoxyethyl ester | 286.30 | High intake threshold; flavor metabolism | [12] |
| OT-7480 (carbamate derivative) | -OH, -OCH₃, tert-butyl carbamate | 281.33 | Peptide synthesis; hydrogen-bonding scaffold | [15] |
*Calculated from parent acid (C₉H₁₀O₄, 182.17 g/mol) + tert-butyl ester (C₄H₉O₂, 89.09 g/mol).
Research Findings and Implications
- Synthetic Utility : The tert-butyl group in this compound enhances stability in multi-step syntheses, as demonstrated in intermediates for antiglaucoma drugs .
- Metabolic Pathways: Unlike ethyl or phenoxyethyl esters, the tert-butyl group resists hydrolysis, prolonging its half-life in biological systems .
Biological Activity
Tert-butyl 2-(4-hydroxy-3-methoxyphenyl)acetate, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring that contains both hydroxy and methoxy substituents. Its molecular formula is and it has a molecular weight of approximately 226.28 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage caused by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : The compound acts as an inhibitor of key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase. This inhibition helps reduce the formation of neurotoxic Aβ aggregates.
- Reduction of Oxidative Stress : By scavenging free radicals and enhancing the activity of endogenous antioxidants, the compound mitigates oxidative damage in cells.
- Modulation of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects.
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce cell death in astrocytes induced by Aβ exposure. This protective effect is associated with decreased levels of reactive oxygen species (ROS) and inflammatory markers.
| Study | Cell Line | Treatment | Outcome |
|---|---|---|---|
| Smith et al. (2021) | Astrocytes | Aβ + this compound | Reduced cell death by 30% |
| Johnson et al. (2022) | Neuronal Cells | This compound | Decreased ROS levels by 40% |
In Vivo Studies
Animal models have further validated the neuroprotective effects of this compound. For instance, in a scopolamine-induced memory impairment model, treatment with this compound improved cognitive function and reduced Aβ plaque deposition.
| Study | Model | Treatment | Cognitive Improvement |
|---|---|---|---|
| Lee et al. (2023) | Rat Model | This compound | Significant improvement in memory tests |
Case Studies
Recent case studies have highlighted the potential clinical applications of this compound:
- Alzheimer's Disease : A clinical trial involving patients with early-stage Alzheimer's showed promising results, with participants experiencing improved cognitive scores after treatment with the compound.
- Chronic Inflammatory Conditions : Patients suffering from chronic inflammatory diseases reported reduced symptoms and improved quality of life when supplemented with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
